3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group.
Attachment of the pyridinyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool for studying the function of metabotropic glutamate receptor 5 (mGlu5).
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with mGlu5.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptor 5 (mGlu5). It acts as an antagonist, inhibiting the receptor’s activity. This interaction modulates various signaling pathways involved in neurological processes, potentially offering therapeutic benefits for conditions such as anxiety, depression, and schizophrenia .
Comparison with Similar Compounds
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide analogs: These compounds share a similar core structure but may have different substituents on the pyrazine or pyridinyl rings.
Other mGlu5 antagonists: Compounds such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and Fenobam.
Uniqueness: this compound is unique due to its specific structure, which allows for selective interaction with mGlu5. This selectivity can lead to fewer off-target effects and improved therapeutic profiles compared to other mGlu5 antagonists .
Properties
Molecular Formula |
C11H11N5O |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-7-6-14-10(12)9(15-7)11(17)16-8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14)(H,13,16,17) |
InChI Key |
NAQODRYELYCKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)NC2=CC=CC=N2)N |
Origin of Product |
United States |
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